Cas no 1251360-08-3 (4-methoxybutane-1,2-diamine)

4-Methoxybutane-1,2-diamine is a bifunctional organic compound featuring both amine and methoxy groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for selective reactivity, enabling use in the preparation of chelating ligands, polymers, and bioactive molecules. The methoxy group enhances solubility in polar solvents, while the diamine functionality facilitates coordination with metal ions or participation in condensation reactions. This compound is particularly valuable in asymmetric synthesis and catalysis due to its chiral centers. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential amine reactivity.
4-methoxybutane-1,2-diamine structure
4-methoxybutane-1,2-diamine structure
商品名:4-methoxybutane-1,2-diamine
CAS番号:1251360-08-3
MF:C5H14N2O
メガワット:118.177461147308
CID:6421140
PubChem ID:62477834

4-methoxybutane-1,2-diamine 化学的及び物理的性質

名前と識別子

    • 4-methoxybutane-1,2-diamine
    • 1,2-Butanediamine, 4-methoxy-
    • SCHEMBL6204067
    • AKOS011766365
    • EN300-1428684
    • 1251360-08-3
    • CS-0285757
    • インチ: 1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3
    • InChIKey: VGHVEWVHFGVRDM-UHFFFAOYSA-N
    • ほほえんだ: C(N)C(N)CCOC

計算された属性

  • せいみつぶんしりょう: 118.110613074g/mol
  • どういたいしつりょう: 118.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 4
  • 複雑さ: 49.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 61.3Ų

じっけんとくせい

  • 密度みつど: 0.944±0.06 g/cm3(Predicted)
  • ふってん: 196.8±20.0 °C(Predicted)
  • 酸性度係数(pKa): 9.35±0.35(Predicted)

4-methoxybutane-1,2-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1428684-500mg
4-methoxybutane-1,2-diamine
1251360-08-3
500mg
$1014.0 2023-09-29
Enamine
EN300-1428684-5000mg
4-methoxybutane-1,2-diamine
1251360-08-3
5000mg
$3065.0 2023-09-29
Enamine
EN300-1428684-50mg
4-methoxybutane-1,2-diamine
1251360-08-3
50mg
$888.0 2023-09-29
Enamine
EN300-1428684-2500mg
4-methoxybutane-1,2-diamine
1251360-08-3
2500mg
$2071.0 2023-09-29
Enamine
EN300-1428684-1000mg
4-methoxybutane-1,2-diamine
1251360-08-3
1000mg
$1057.0 2023-09-29
Enamine
EN300-1428684-250mg
4-methoxybutane-1,2-diamine
1251360-08-3
250mg
$972.0 2023-09-29
Enamine
EN300-1428684-10000mg
4-methoxybutane-1,2-diamine
1251360-08-3
10000mg
$4545.0 2023-09-29
Enamine
EN300-1428684-100mg
4-methoxybutane-1,2-diamine
1251360-08-3
100mg
$930.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356427-100mg
4-Methoxybutane-1,2-diamine
1251360-08-3 95%
100mg
¥25110.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356427-250mg
4-Methoxybutane-1,2-diamine
1251360-08-3 95%
250mg
¥26244.00 2024-08-09

4-methoxybutane-1,2-diamine 関連文献

4-methoxybutane-1,2-diamineに関する追加情報

4-Methoxybutane-1,2-Diamine: A Comprehensive Overview

4-Methoxybutane-1,2-diamine, also known by its CAS number CAS No. 1251360-08-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a methoxy group and two amine functionalities, has garnered attention due to its potential in synthetic chemistry, materials science, and drug discovery. Recent advancements in chemical synthesis and catalysis have further highlighted its utility in constructing complex molecules and functional materials.

The molecular structure of 4-methoxybutane-1,2-diamine consists of a four-carbon chain with a methoxy group (-OCH3) attached to the fourth carbon and two amine groups (-NH2) on the first and second carbons. This arrangement imparts the compound with both nucleophilic and coordinating properties, making it a valuable building block in organic synthesis. The presence of the methoxy group introduces electron-donating effects, which can influence reactivity in various chemical transformations.

Recent studies have explored the role of 4-methoxybutane-1,2-diamine in the synthesis of advanced materials such as polyamides and polyurethanes. Its ability to act as a diamine precursor has been leveraged to create high-performance polymers with tailored mechanical and thermal properties. For instance, researchers have demonstrated the use of this compound in the development of biodegradable polymers for biomedical applications, showcasing its potential in sustainable materials science.

In addition to its role in polymer chemistry, 4-methoxybutane-1,2-diamine has found applications in medicinal chemistry. Its structure serves as a scaffold for designing bioactive molecules with potential therapeutic effects. Recent findings indicate that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them candidates for drug development pipelines.

The synthesis of 4-methoxybutane-1,2-diamine involves several routes, including reductive amination and nucleophilic substitution reactions. Advances in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, the use of transition metal catalysts has facilitated the construction of this compound from readily available starting materials such as alcohols and amines.

From an environmental standpoint, the use of 4-methoxybutane-1,2-diamine in green chemistry processes is gaining traction. Its ability to participate in atom-economical reactions minimizes waste generation during synthesis. Moreover, its application in developing eco-friendly polymers aligns with global efforts to promote sustainability in industrial manufacturing.

In conclusion, 4-methoxybutane-1,2-diamine, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. As advancements continue to unfold in synthetic methodologies and material science, this compound is poised to play an increasingly significant role in shaping future innovations across multiple disciplines.

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